2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol is an organic compound that features a trifluoromethyl group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with a nitrothiophene derivative under specific conditions. One common method includes:
Starting Materials: 2,2,2-Trifluoroacetophenone and 5-nitrothiophene.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(5-aminothiophen-2-yl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with a phenyl group instead of a nitrothiophene group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but lacks the nitro and thiophene groups.
2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
2,2,2-Trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol is unique due to the presence of both the trifluoromethyl and nitrothiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups can lead to enhanced reactivity and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C6H4F3NO3S |
---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)5(11)3-1-2-4(14-3)10(12)13/h1-2,5,11H |
InChI Key |
VQJMHGWKRVZCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origin of Product |
United States |
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